molecular formula C14H11ClO2 B15145820 4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride

4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride

Katalognummer: B15145820
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: SKWKKEPLQSGOCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a carbonyl chloride group (-COCl)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form esters, amides, and other derivatives. The methoxy group can also participate in reactions, although it is less reactive compared to the carbonyl chloride group .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of both the methoxy and carbonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry .

Eigenschaften

Molekularformel

C14H11ClO2

Molekulargewicht

246.69 g/mol

IUPAC-Name

4-(4-methoxyphenyl)benzoyl chloride

InChI

InChI=1S/C14H11ClO2/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3

InChI-Schlüssel

SKWKKEPLQSGOCS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.